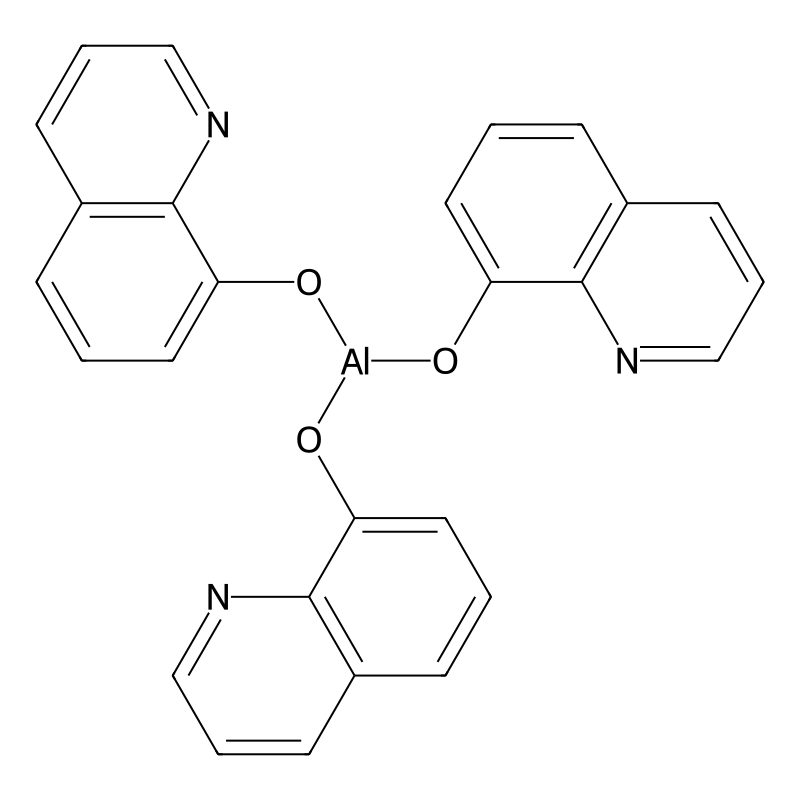

Aluminium tris(quinolin-8-olate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Light-Emitting Diodes (OLEDs):

Aluminium tris(quinolin-8-olate), also known as tris(8-hydroxyquinolinato)aluminium (Alq3), is a widely used material in scientific research on Organic Light-Emitting Diodes (OLEDs) due to its unique properties. It possesses both electron transport and green-light emitting capabilities, making it a valuable component in OLED design. Researchers have studied Alq3 for its efficiency in converting electrical energy into light and its ability to tune the color spectrum of OLEDs [].

Luminescent Materials:

Beyond OLEDs, researchers are exploring the potential of Aluminium tris(quinolin-8-olate) in other luminescent materials. Its phosphorescent properties make it a candidate for sensors and biomedical applications. Studies are investigating its use in developing probes for biological imaging and detecting specific molecules [].

Aluminium tris(quinolin-8-olate), commonly referred to as tris(8-hydroxyquinolinato)aluminium, is a coordination complex of aluminium. Its chemical formula is and it has a molecular mass of approximately 459.43 g/mol. This compound features an aluminium ion coordinated with three 8-hydroxyquinoline ligands, forming an octahedral geometry. The compound is notable for its luminescent properties, making it a key material in organic light-emitting diodes (OLEDs) and other optoelectronic applications .

- Synthesis Reaction:This reaction illustrates the formation of aluminium tris(quinolin-8-olate) from aluminium nitrate and 8-hydroxyquinoline.

- Electroluminescence:

The compound exhibits electroluminescent properties when incorporated into OLEDs, where it facilitates electron transport and light emission upon excitation .

The synthesis of aluminium tris(quinolin-8-olate) typically involves the following steps:

- Preparation of Aluminium Nitrate Solution: Dissolve aluminium nitrate nonahydrate in water and heat to around 60°C.

- Dissolution of 8-Hydroxyquinoline: Dissolve 8-hydroxyquinoline in a mixture of water and glacial acetic acid.

- Combination: Slowly add the 8-hydroxyquinoline solution to the heated aluminium nitrate solution.

- pH Adjustment: Increase the pH to about 8 using ammonia, leading to precipitation of aluminium tris(quinolin-8-olate).

- Filtration and Drying: Filter the precipitate, wash with hot water, and dry to obtain the final product .

Aluminium tris(quinolin-8-olate) is primarily used in:

- Organic Light Emitting Diodes (OLEDs): As an electron transport layer due to its excellent luminescent properties.

- Optoelectronics: Utilized in various devices requiring efficient light emission and electron transport.

- Nanotechnology: Involved in creating nanocomposites for enhanced optical properties and potential biomedical applications .

Interaction studies involving aluminium tris(quinolin-8-olate) have focused on its role within OLEDs and its interactions with other materials:

- Electron Transport Mechanisms: Investigations into how this compound interacts with other organic materials in OLEDs have revealed insights into improving device efficiency.

- Photoluminescence Studies: Research has shown that the luminescence properties can be influenced by structural modifications and environmental factors .

Several compounds share structural similarities with aluminium tris(quinolin-8-olate). Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Tris(2-methyl-8-hydroxyquinoline) | C₃₃H₂₃AlN₃O₃ | Similar coordination structure; used in OLEDs |

| Zinc tris(8-hydroxyquinoline) | C₂₇H₁₈ZnN₃O₃ | Exhibits luminescent properties; used in optoelectronics |

| Gallium tris(8-hydroxyquinoline) | C₂₇H₁₈GaN₃O₃ | Similar applications in electronics; different metal center |

These compounds are unique due to their varying metal centers (zinc, gallium), which can alter their electronic properties while maintaining similar coordination chemistry .

Synthetic Routes and Reaction Mechanisms

Conventional Coordination Chemistry Approaches

Traditional synthesis involves reacting aluminum salts (e.g., AlCl₃, Al(NO₃)₃) with 8-hydroxyquinoline in aqueous or alcoholic media. The reaction proceeds via ligand exchange, where three quinolin-8-olate anions coordinate to the Al³⁺ center. For example, mixing Al(OH)₃ with 8-hydroxyquinoline in acetic acid yields the meridional isomer (mer-Alq₃) as the dominant product. Kinetic control favors mer-Alq₃ due to lower activation energy, while prolonged reflux (90+ hours) shifts equilibrium toward the facial isomer (fac-Alq₃).

Solid-State Synthesis Methodologies

Solid-state routes eliminate solvents by heating Al(OH)₃ and 8-hydroxyquinoline at 95°C. This method generates a mixture of mer- and fac-Alq₃ through intermediate AlO(OH) formation. Mechanochemical synthesis via ball milling Al(OAc)₂OH with 8-hydroxyquinoline produces an acetic acid solvate, which desolvates to α-Alq₃ upon heating.

Solvothermal and Vapor Deposition Techniques

Solvothermal synthesis in autoclaves (e.g., ethanol/water at 180°C) yields nanoribbons with enhanced photoconductivity. Physical vapor deposition (PVD) creates anisotropic glasses with layered molecular packing, influenced by substrate temperature and deposition rate.

Isomeric Forms and Stereochemical Control

Meridional (mer-Alq₃) vs. Facial (fac-Alq₃) Isomerism

- mer-Alq₃: Thermally stable (ΔG ≈ 4–8 kcal/mol lower than fac-Alq₃). Dominates in solution and low-temperature syntheses.

- fac-Alq₃: Metastable, forms via kinetic trapping during vapor deposition or extended reflux. Exhibits blue-shifted photoluminescence (0.2 eV) due to higher symmetry.

| Property | mer-Alq₃ | fac-Alq₃ |

|---|---|---|

| Stability | Thermodynamic | Kinetic |

| PL Emission (λₘₐₓ) | 520 nm (green) | 474 nm (blue) |

| Synthesis Condition | Short reflux | Prolonged reflux |

Polymorph Characterization (α, β, γ, δ Phases)

- α-Alq₃: Triclinic (P-1), mer isomer dominant. Forms via solvent evaporation or mechanochemistry.

- β-Alq₃: Metastable triclinic phase with similar packing to α-Alq₃.

- γ-Alq₃: Trigonal (P31c), fac isomer; soluble in organic solvents.

- δ-Alq₃: Triclinic (P-1), pure fac isomer; blue-luminescent, forms via high-temperature sublimation.

Crystallographic Analysis and Molecular Packing

Single-Crystal X-ray Diffraction Studies

- mer-Alq₃: Asymmetric coordination with Al–N bond lengths ranging 2.021–2.087 Å. Triclinic unit cell (a = 12.91 Å, b = 14.74 Å, c = 6.26 Å).

- fac-Alq₃: Symmetric coordination (Al–N ≈ 2.05 Å). Larger unit cell volume (2224 ų vs. 1198 ų for α-Alq₃) due to steric constraints.

Intermolecular Interactions

- π-π Stacking: Predominantly between quinoline rings (3.5–4.0 Å spacing). In δ-Alq₃, reduced overlap explains blue-shifted emission.

- CH-π Bonds: Stabilize mer-Alq₃ packing via C–H···π contacts (2.3–2.8 Å).

| Interaction Type | Energy Contribution | Role in Packing |

|---|---|---|

| π-π Stacking | 5–10 kcal/mol | Charge transport |

| CH-π Bonds | 2–4 kcal/mol | Crystal stability |

Aluminium tris(quinolin-8-olate) exhibits well-defined thermal stability characteristics that are crucial for understanding its performance in various applications. The compound demonstrates a melting point of 418°C, with some literature sources reporting a range of 418-436°C depending on purity and measurement conditions [1] [2]. The glass transition temperature occurs at approximately 172°C, though this parameter shows some variation (129-172°C) based on sample preparation methods and thermal history [3] [4].

The material maintains thermal stability up to approximately 300-400°C, beyond which significant degradation processes begin to occur [5] [6]. Thermal decomposition initiates at temperatures exceeding 703°C, accompanied by melting and evaporation processes [7]. This high decomposition threshold indicates substantial thermal robustness under normal operating conditions.

Phase transition behavior reveals distinct temperature-dependent transformations. The most significant transition occurs between 370-396°C, where the alpha-phase converts to the gamma-phase [7]. This transformation involves a sharp endothermic peak at approximately 436°C (709 K), attributed to the melting of the compound [7]. The crystallization temperature for the alpha-phase varies between 450-520°C, with the specific value depending on film thickness and heating rate [4] [8].

The compound exhibits deposition temperature-dependent stability, with films deposited at higher substrate temperatures showing enhanced thermal resistance. Films deposited at 340 K demonstrate crystallization resistance at least ten times greater than those deposited at 240 K, with crystallization times exceeding 2000 seconds compared to approximately 420 seconds [4].

Hydrolytic Decomposition Mechanisms

Moisture-Induced Degradation Kinetics

Aluminium tris(quinolin-8-olate) demonstrates significant sensitivity to atmospheric moisture, with hydrolytic degradation initiating immediately upon exposure to humid conditions at room temperature [5] [6]. The degradation process follows first-order kinetics, indicating a single bond-breaking mechanism where water molecules attack the aluminum-oxygen coordination bonds [9].

The moisture-induced degradation rate varies significantly with sample morphology. Crystalline samples exhibit substantially lower degradation rates compared to amorphous forms, with crystalline materials showing 2-3 times enhanced hydrolytic stability [5] [10]. This enhanced stability results from reduced grain boundary density in crystalline structures, which provides fewer percolation pathways for moisture penetration.

Thermogravimetric analysis studies reveal that the thermal decomposition process is strongly influenced by the partial pressure of water vapor in the atmosphere rather than oxygen content [7]. This finding emphasizes the critical role of moisture control in maintaining material integrity. The degradation mechanism involves sequential bond breaking where water molecules progressively attack the aluminum-quinolate coordination sphere, leading to ligand liberation.

Kinetic parameters for moisture-induced degradation show activation enthalpies between 83-106 kJ/mol for ligand exchange processes [11] [12]. The activation entropies are positive, suggesting a highly disordered transition state during the hydrolytic process. These findings indicate that moisture-induced degradation involves complex molecular rearrangements beyond simple bond hydrolysis.

8-Hydroxyquinoline Liberation Pathways

The liberation of 8-hydroxyquinoline represents the primary degradation pathway for aluminium tris(quinolin-8-olate) under both thermal and hydrolytic conditions. Thermal liberation begins at temperatures between 300-400°C, corresponding to the thermal decomposition of aluminum-quinolate bonds [5] [7]. This process can be monitored using gas chromatography/mass spectroscopy and thermogravimetric analysis to track the evolution of volatile 8-hydroxyquinoline.

Hydrolytic liberation occurs through a different mechanism involving water-mediated bond cleavage. In the presence of atmospheric moisture, aluminum-oxygen bonds undergo nucleophilic attack by water molecules, leading to progressive ligand release [5] [6]. The liberated 8-hydroxyquinoline can be quantitatively monitored as a measure of degradation extent.

The liberation kinetics demonstrate morphology-dependent behavior. Freshly sublimed amorphous films show rapid 8-hydroxyquinoline evolution, while annealed crystalline samples exhibit significantly slower liberation rates [5]. This difference reflects the reduced accessibility of aluminum coordination centers in crystalline structures, where intermolecular packing provides protective effects against hydrolytic attack.

Mechanistic studies reveal that 8-hydroxyquinoline liberation follows a consecutive pathway where individual ligands are sequentially removed from the aluminum center [11] [12]. The three symmetry-inequivalent ligands in the meridional isomer exchange on a timescale of approximately 5 seconds at room temperature, facilitating the progressive degradation process. This dynamic behavior contributes to the material's susceptibility to environmental degradation.

Morphological Influences on Stability

Amorphous vs. Crystalline Phase Comparisons

The morphological state of aluminium tris(quinolin-8-olate) exerts profound influence on its thermal and hydrolytic stability. Amorphous phases, typically obtained through rapid vapor deposition or solution processing, demonstrate the lowest stability against environmental degradation [5] [13]. These materials exhibit high grain boundary density and disordered molecular packing, creating numerous percolation pathways for moisture ingress and facilitating rapid hydrolytic degradation.

Crystalline phases show substantially enhanced stability characteristics. The alpha-phase, which represents the most thermodynamically stable polymorph under ambient conditions, exhibits superior resistance to both thermal and hydrolytic degradation [5] [14]. This enhanced stability results from ordered molecular packing that minimizes accessible surface area and reduces the number of reactive sites available for moisture attack.

Comparative studies reveal that crystalline samples maintain structural integrity under conditions that cause rapid degradation of amorphous materials. The degradation rate in crystalline phases is typically 2-3 times lower than in amorphous forms [5] [10]. This difference becomes more pronounced under accelerated aging conditions, where crystalline materials demonstrate extended operational lifetimes.

Surface morphology analysis using atomic force microscopy reveals that amorphous films exhibit rough, small-grain morphology with high grain boundary density [10]. In contrast, crystalline phases show smooth, featureless surfaces with fewer grain boundaries, explaining their superior barrier properties against moisture penetration. The root-mean-square roughness of amorphous films is typically 2-3 times higher than crystalline counterparts.

Annealing Effects on Material Integrity

Thermal annealing represents an effective strategy for enhancing the stability of aluminium tris(quinolin-8-olate) films. Annealing at 100°C, well below the glass transition temperature, produces significant improvements in surface morphology and hydrolytic stability [10] [15]. The annealing process promotes molecular reorganization and reduces internal stress, leading to more stable film structures.

Annealing at 150°C results in the formation of crystalline phases, as evidenced by X-ray diffraction analysis showing sharp diffraction peaks characteristic of ordered structures [15]. Films annealed at this temperature exhibit maximum photoluminescence intensity at 512 nm when excited at 390 nm, indicating improved optical properties alongside enhanced stability.

Progressive annealing effects demonstrate temperature-dependent optimization. Annealing between 50-150°C maintains amorphous character while improving molecular packing [15]. Annealing above 150°C induces crystallization, providing maximum stability enhancement but potentially at the expense of some optical properties. The optimal annealing temperature represents a balance between stability improvement and performance maintenance.

Substrate heating during deposition provides an alternative approach to post-deposition annealing. Films deposited on substrates heated to 100°C show improved lifetime compared to post-annealed films [10]. This approach produces slightly rougher morphology but with larger grain structures that may enhance moisture resistance. The thermal history during deposition significantly influences final film properties and stability characteristics.

GHS Hazard Statements

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant